Journal Name:Physical Review E
Journal ISSN:2470-0045
IF:2.707
Journal Website:http://journals.aps.org/pre/
Year of Origin:0
Publisher:American Physical Society
Number of Articles Per Year:2093
Publishing Cycle:
OA or Not:Not
Characterisation of Single Nucleotide Polymorphisms and Haplotypes of MSTN Associated with Growth Traits in European Sea Bass (Dicentrarchus labrax)
Physical Review E ( IF 2.707 ) Pub Date: 2023-05-10 , DOI: 10.1007/s10126-023-10211-w
The myostatin (MSTN) gene, known as growth differentiation factor-8 (GDF-8), is a member of the transforming growth factor-β (TGF-β) superfamily and plays a specific inhibitory role during the critical phases of skeletal muscle mass development in vertebrates. This study was conducted to investigate MSTN polymorphisms in harvest size European sea bass reared in Turkey. Nine single nucleotide polymorphisms (SNPs) and two indels were identified in exons 1–3 of MSTN in the European sea bass population The associations between the g.16612A indel located in intron 1 and standard length were significant. The MSTN g.15252 T > A locus in intron 2 was significantly related to the total weight, fillet weight and standard length (P  T locus in exon 3 of MSTN and standard height, head length, body length, pre-anal length, abdominal length, post-anal length and head width was significant (P < 0.05). According to the results of the haplotype analysis, two haplogroup and eight haplotype combinations were detected in the population. The haplogroup 2 had significant associations with all measured growth traits (P < 0.05). Thus, SNPs and haplotypes identified in this study could be useful for European sea bass breeding and marker-assisted selection.
Detail
Effect of Astaxanthin on the Antioxidant Capacity and Intestinal Microbiota of Tsinling Lenok Trout (Brachymystax lenok tsinlingensis)
Physical Review E ( IF 2.707 ) Pub Date: 2022-11-03 , DOI: 10.1007/s10126-022-10175-3
Astaxanthin (Ast) has been shown to be beneficial for the antioxidant capacity, immune system, and stress tolerance of fish. This study was conducted to investigate the effects of dietary supplementation of Ast on the antioxidant capacity and intestinal microbiota of tsinling lenok trout. We formulated four diets with 0 (CT), 50 (A50), 100 (A100), and 150 (A150) mg/kg Ast. The results showed that Ast increased total superoxide dismutase (T-SOD) and glutathione peroxidase (GSH-Px), lysozyme (LZM), and catalase (CAT) activities. Malondialdehyde (MDA) content was lower in A150 and A100 than in CT (P < 0.05). Furthermore, the activities of acid phosphatase (ACP) were higher in A100 and A150 than in CT (P < 0.05). We harvested the midgut and applied next-generation sequencing of 16S rDNA. Compared to the control group, the Ast group had a greater abundance of Halomonas. Functional analysis showed that polycyclic aromatic hydrocarbon degradation was significantly higher with Ast, while novobiocin biosynthesis and C5-branched dibasic acid metabolism were significantly lower with Ast. In conclusion, Ast could enhance the antioxidant capacity, non-specific immunity, and intestinal health of tsinling lenok trout.
Detail
Agarolytic Pathway in the Newly Isolated Aquimarina sp. Bacterial Strain ERC-38 and Characterization of a Putative β-agarase
Physical Review E ( IF 2.707 ) Pub Date: 2023-04-01 , DOI: 10.1007/s10126-023-10206-7
Marine microbes, particularly Bacteroidetes, are a rich source of enzymes that can degrade diverse marine polysaccharides. Aquimarina sp. ERC-38, which belongs to the Bacteroidetes phylum, was isolated from seawater in South Korea. It showed agar-degrading activity and required an additional carbon source for growth on marine broth 2216. Here, the genome of the strain was sequenced to understand its agar degradation mechanism, and 3615 protein-coding sequences were predicted, which were assigned putative functions according to their annotated functional feature categories. In silico genome analysis revealed that the ERC-38 strain has several carrageenan-degrading enzymes but could not degrade carrageenan because it lacked genes encoding κ-carrageenanase and S1_19A type sulfatase. Moreover, the strain possesses multiple genes predicted to encode enzymes involved in agarose degradation, which are located in a polysaccharide utilization locus. Among the enzymes, Aq1840, which is closest to ZgAgaC within the glycoside hydrolase 16 family, was characterized using a recombinant enzyme expressed in Escherichia coli BL21 (DE3) cells. An enzyme assay revealed that recombinant Aq1840 mainly converts agarose to NA4. Moreover, recombinant Aq1840 could weakly hydrolyze A5 into A3 and NA2. These results showed that Aq1840 is involved in at least the initial agar degradation step prior to the metabolic pathway that uses agarose as a carbon source for growth of the strain. Thus, this enzyme can be applied to development and manufacturing industry for prebiotic and antioxidant food additive. Furthermore, our genome sequence analysis revealed that the strain is a potential resource for research on marine polysaccharide degradation mechanisms and carbon cycling.
Detail
De Novo Transcriptomic and Life-History Responses of Moina Micrura Under Stress Environment Conditions
Physical Review E ( IF 2.707 ) Pub Date: 2023-06-13 , DOI: 10.1007/s10126-023-10220-9
Moina micrura represents a promising model species for ecological and ecotoxicological investigations in tropical freshwater ecosystems. Illumina NovaSeq™ 6000 sequencing was employed in this study to analyze M. micrura across three distinct developmental stages: juvenile, adult, and male. Current study successfully annotated 51,547 unigenes (73.11%) derived from seven (7) different databases. A total of 554 genes were found to be significantly upregulated, while 452 genes showed significant downregulation between juvenile and male. Moreover, 1001 genes were upregulated, whereas 830 genes exhibited downregulation between the adult and male. Analysis of differentially expressed genes revealed upregulation of chitin, cuticle, myosin (MYO), mitogen-activated protein kinases (MAPK), fibrillin (FBN), cytochrome (CYP), glutathione s-transferase (GST), vitellogenin (VTG), acetylcholinesterase (AChE), and transforming growth factor beta (TGFB) under unfavorable environmental conditions (male), as compared to favorable environmental conditions (juveniles and adults). These alterations in gene expression significantly impact the phenological and life-history traits of M. micrura. Furthermore, the upregulation of hemoglobin (HMB), doublesex (DSX), juvenile hormone analogs (JHA), heat shock protein (HSP), and methyltransferase (METT) genes in males initiates the sex-switching effects observed in M. micrura. These findings hold substantial value for researchers interested in determining M. micrura sequences for future investigations of gene expression and comparative reproductive genome analysis within the Moina genus and cladoceran families.
Detail
Delayed First Feeding Chronically Impairs Larval Fish Growth Performance, Hepatic Lipid Metabolism, and Visceral Lipid Deposition at the Mouth-Opening Stage
Physical Review E ( IF 2.707 ) Pub Date: 2022-12-13 , DOI: 10.1007/s10126-022-10187-z
During the mouth-opening stage, fish larvae are susceptible to delayed first feeding (DFF). In this study, we explored the effects of DFF for two days on later growth and energy metabolism in larval fish. Results showed that DFF chronically impaired larval growth performance, thereby reducing the efficiency of feed utilization by larvae. In DFF larvae, the mRNA levels of growth inhibitors (i.e., igfbp1a and igfbp1b) were significantly upregulated and consistently maintained at high expression levels, which may be an important attribution of larval growth retardation. Concomitantly, DFF retarded the growth of adipose tissue and reduced lipid deposition in larval viscera, suggesting lipid metabolism is disordered in DFF larvae and generates inefficient lipid reserves. In the liver, we observed that DFF resulted in a significant accumulation of neutral lipids, and this phenotype did not disappear rapidly after DFF larvae received exogenous nutrition. As to the transcript analyses, we found that the expression of genes related to hepatic lipid synthesis (e.g., srebf1, srebf2, dgat1a, dgat1b, fasn, and scdb) in DFF larvae was consistently upregulated, while the expression of genes involved in lipid transport (e.g., apoa2, apoa4b.1, and apoa4b.3) was downregulated. Therefore, it appears that the inefficient lipid reserves in DFF larvae are associated with their hepatic lipid transport dysfunction. Taken together, our findings contribute to understanding the impairments to fish larvae caused by delayed first feeding during the mouth-opening stage and to aiding larval management in the aquaculture industry.
Detail
Differentiation and Maturation of Muscle and Fat Cells in Cultivated Seafood: Lessons from Developmental Biology
Physical Review E ( IF 2.707 ) Pub Date: 2022-11-14 , DOI: 10.1007/s10126-022-10174-4
Cultivated meat, also known as cultured or cell-based meat, is meat produced directly from cultured animal cells rather than from a whole animal. Cultivated meat and seafood have been proposed as a means of mitigating the substantial harms associated with current production methods, including damage to the environment, antibiotic resistance, food security challenges, poor animal welfare, and—in the case of seafood—overfishing and ecological damage associated with fishing and aquaculture. Because biomedical tissue engineering research, from which cultivated meat draws a great deal of inspiration, has thus far been conducted almost exclusively in mammals, cultivated seafood suffers from a lack of established protocols for producing complex tissues in vitro. At the same time, fish such as the zebrafish Danio rerio have been widely used as model organisms in developmental biology. Therefore, many of the mechanisms and signaling pathways involved in the formation of muscle, fat, and other relevant tissue are relatively well understood for this species. The same processes are understood to a lesser degree in aquatic invertebrates. This review discusses the differentiation and maturation of meat-relevant cell types in aquatic species and makes recommendations for future research aimed at recapitulating these processes to produce cultivated fish and shellfish.
Detail
Impact of Titanium Dioxide-Graphene Oxide (TiO2-GO) Composite Nanoparticle on the Juveniles of the Giant River Prawn, Macrobrachium rosenbergii: Physio-Biochemistry and Transcriptional Response
Physical Review E ( IF 2.707 ) Pub Date: 2022-12-17 , DOI: 10.1007/s10126-022-10180-6
Nanomaterials are used in many fields, resulting in inevitably releasing into the aquatic environment. The presence of nanomaterials, including TiO2-GO in the aquatic environment, can be toxic to aquatic organisms. However, few studies have focused on the effects of TiO2-GO composite nanoparticle on crustaceans. In the present study, the giant river prawn Macrobrachium rosenbergii juveniles were exposed to two concentrations of TiO2-GO composite nanoparticle (0.1 and 0.5 mg/L). The effects of TiO2-GO composite exposure on activities of digestive and antioxidant-related enzymes and expressions of growth and immune-related genes at the transcriptome were studied. The results showed that the survival rate and growth performance were not negatively affected by TiO2-GO composite at the two exposure levels. Nevertheless, exposure to TiO2-GO composite causes an effect on the activities of digestive and antioxidant enzymes in the juvenile prawns. The enzyme activities of CAT, SOD, GSH-Px, AMS, TPS, and LPS in the 0.1 mg/L TiO2-GO composite experimental group were markedly reduced than those in the control group. Additionally, the expression level of genes involved in growth and immunity was significantly affected by TiO2-GO composite. After exposure to the 0.1 mg/L TiO2-GO composite, the mRNA expression level of MSTN was significantly increased, but the level of EcR, Raptor, and CaBP was significantly decreased. However, the mRNA levels of the CTL, TLR, JAK, and STAT were significantly increased after exposure to the 0.5 mg/L concentration of TiO2-GO composite. Furthermore, to understand the molecular mechanism of M. rosenbergii under TiO2-GO composite exposure, RNA-Seq was employed to analyze the changes of the muscle and hepatopancreas transcriptome. Compared with the control group, we identified 5166 and 4784 differentially expressed genes (DEGs) in the muscle and hepatopancreas, respectively (p < 0.05). Based on gene ontology and KEGG analysis, significant differences were observed in the DEGs involved in activity and binding, metabolism, immune response, and environmental information processing. These results showed that exposure to TiO2-GO composite nanoparticle led to the changes of enzyme activity and gene expression, suggesting that TiO2-GO composite existing in aquatic environments would disrupt the physiology of M. rosenbergii. This study will serve as a foundation for subsequent research into the evaluation of nanomaterial toxicity on crustacean species.
Detail
Utilization of Marine Seaweeds as a Promising Defense Against COVID-19: a Mini-review
Physical Review E ( IF 2.707 ) Pub Date: 2023-05-27 , DOI: 10.1007/s10126-023-10214-7
COVID-19 is an infectious disease caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) which mainly affects the respiratory system. It has been declared as a “pandemic” in March 2020 by the World Health Organization due to the high spreading rate. SARS-CoV-2 binds with the angiotensin-converting enzyme 2 (ACE2) receptors on the cell surface which leads to the downregulation of ACE2 and upregulation of angiotensin-converting enzyme (ACE) receptors. The elevated level of cytokines and ACE receptors leads to the severity of SARS-CoV-2 infection. Due to the limited availability of vaccines and recurrent attacks of COVID-19 mainly in low-income countries, it is important to search for natural remedies to prevent or treat COVID-19 infection. Marine seaweeds are a rich source of bioactive compounds such as phlorotannins; fucoidan; carotenoids; omega-3 and omega-6 fatty acids; vitamins B12, D, and C; and minerals including zinc and selenium that exhibit antioxidant, antiviral, and anti-inflammatory activities. Furthermore, bioactive compounds present in marine seaweeds have the ability to inhibit ACEs by inducing ACE2 which exhibits anti-inflammatory effects in COVID-19. Correspondingly, soluble dietary fibers present in seaweeds are served as prebiotics by generating short-chain fatty acids through fermentation. Hence, seaweeds can be utilized to reduce the gastrointestinal infections associated with SARS-CoV-2 infection.
Detail
Silencing Asian Seabass gab3 Inhibits Nervous Necrosis Virus Replication
Physical Review E ( IF 2.707 ) Pub Date: 2022-10-13 , DOI: 10.1007/s10126-022-10169-1
The nervous necrosis virus (NNV) causes the viral nervous necrosis (VNN) disease in aquatic animals and has been a major threat in aquaculture. Thus, it is essential for the development of a prevention method to minimize economic losses caused by NNV such as the identification of NNV resistance genes and application of these genes in molecular breeding to increase disease resistance. gab3 is an important NNV resistance gene in Asian seabass. However, the mechanism of gab3 in NNV resistance has not been elucidated. In this study, knockdown of gab3 in NNV-infected Asian seabass cells resulted in a significant decrease in viral RNA and virus titers. Knockout of gab3 in zebrafish led to an increased survival rate and resistant time after NNV infection. Cellular localization of the GAB3 and NNV by immunofluorescence staining showed that the GAB3 was translocated from the nucleus to the cytoplasm, and finally reached the cell membrane of SB cells after 48 h post NNV infection. Our study suggests that gab3 plays an important role in NNV replication and silencing gab3 can inhibit virus replication.
Detail
miR-10a-3p Participates in Nacre Formation in the Pearl Oyster Pinctada fucata martensii by Targeting NPY
Physical Review E ( IF 2.707 ) Pub Date: 2023-05-29 , DOI: 10.1007/s10126-023-10216-5
MicroRNAs (miRNAs) are small noncoding RNAs that regulate gene expression via the recognition of their target messenger RNAs. MiR-10a-3p plays an important role in the process of ossification. In this study, we obtained the precursor sequence of miR-10a-3p in the pearl oyster Pinctada fucata martensii (Pm-miR-10a-3p) and verified its sequence by miR-RACE technology, and detected its expression level in the mantle tissues of the pearl oyster P. f. martensii. Pm-nAChRsα and Pm-NPY were identified as the potential target genes of Pm-miR-10a-3p. After the over-expression of Pm-miR-10a-3p, the target genes Pm-nAChRsα and Pm-NPY were downregulated, and the nacre microstructure became disordered. The Pm-miR-10a-3p mimic obviously inhibited the luciferase activity of the 3′ untranslated region of the Pm-NPY gene. When the interaction site was mutated, the inhibitory effect disappeared. Our results suggested that Pm-miR-10a-3p participates in nacre formation in P. f. martensii by targeting Pm-NPY. This study can expand our understanding of the mechanism of biomineralization in pearl oysters.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理3区 PHYSICS, FLUIDS & PLASMAS 物理:流体与等离子体3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
18.10 190 Science Citation Index Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://authors.aps.org/Submissions/login/new